Dothiepin

Overview

Description

Dosulepin (INN, BAN) formerly known as dothiepin (USAN), is a tricyclic antidepressant with anxiolytic properties that is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand. It is not FDA-approved due to low therpeutic index and significant toxicity in overdose. Dosulepin inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft. The use of dosulepsin is only recommended in patients who are intolerant or unresponsive to alternative antidepressant therapies. Dosulepsin is a thio derivative of [DB00321] with a similar efficacy to that of [DB00321], and also exhibits anticholinergic, antihistamine and central sedative properties. Its hydrochloride form is a common active ingredient in different drug formulations.

A tricyclic antidepressant with some tranquilizing action.

Scientific Research Applications

Pain Management : Dothiepin increases the nociceptive flexion reflex threshold and subjective pain threshold in humans, suggesting its role in the serotonergic modulation of diffuse noxious inhibitory controls (Sandrini et al., 1993).

Biochemical Interactions : It interacts with bovine serum albumin and DNA base, causing strong fluorescence quenching and altering the tautomeric equilibrium structure of adenine (Rajendiran & Thulasidhasan, 2016).

Gastric Ulcer Treatment : this compound significantly inhibits the development of gastric ulcers induced by various substances and reduces total acidity, gastric output, and protein content (Sen et al., 2000).

Depression Treatment : Compared to doxepin, this compound has a superior adverse effect profile for treating depression, particularly in terms of drowsiness, weight gain, and increased appetite (Ferguson, Mendels, & Manowitz, 1994).

Psychogenic Facial Pain : this compound is effective in treating psychogenic facial pain, with a significant proportion of patients becoming pain-free following its administration (Feinmann, 1983; Feinmann, Harris, & Cawley, 1984).

Fibromyalgia Syndrome : It improves the condition of patients with primary fibromyalgia syndrome, with mild and transient side-effects (Caruso et al., 1987).

Pharmacokinetics : The method for simultaneous measurement of this compound and its major metabolites in plasma and whole blood after oral doses is established (Maguire, Norman, Burrows, & Scoggins, 1981).

Major Depressive Disorder : this compound is a safe and effective agent for treating major depressive disorders, reducing anxiety, and is less cardiotoxic than other tricyclic antidepressants (Rambabu, 2017; Zusky et al., 1986).

Comparative Pharmacology : It shares pharmacological properties with Imipramine, Amitryptline, and related drugs (Chaturvedi, Agarwal, Pareek, & Vyas, 1980).

Supramolecular Chemistry : this compound and doxepin form different types of inclusion complexes with cyclodextrins (Rajendiran, Sankaranarayanan, & Saravanan, 2014).

Photochemical Stability : this compound decomposes in aqueous solutions exposed to light, transforming into a benzothiophene derivative (Tammilehto & Torniainen, 1989).

Absorption and Metabolism : The major site of absorption of this compound hydrochloride is in the small intestine in rats (Crampton et al., 1978).

Pharmacokinetic Properties in Elderly : this compound's clearance is less efficient in elderly subjects compared to younger individuals (Bareggi, Cavallaro, Pirola, & Altamura, 1990).

Pharmaceutical Analysis : Spectrophotometric methods for determining this compound hydrochloride in pharmaceutical formulations are described (Abdulrahman & Basavaiah, 2014).

Chemical Synthesis : Different acid catalysts affect the formation of E- and Z- isomers of this compound during its synthesis (Gopal, Ramesha, Amit, & Pai P.N. Sanjay, 2010).

Mechanism of Action

Target of Action

Dothiepin, also known as Dosulepin, is a tricyclic antidepressant (TCA) that primarily targets the noradrenaline transporter (NAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of noradrenaline and serotonin, respectively, from the synaptic cleft into presynaptic neurons .

Mode of Action

This compound acts by binding to NAT and SERT in an equipotent manner and inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission . This compound also exhibits anticholinergic, antihistamine, and central sedative properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the noradrenergic and serotonergic neurotransmission pathway . By inhibiting the reuptake of noradrenaline and serotonin, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby potentiating their neurotransmission .

Pharmacokinetics

This compound undergoes extensive metabolism in the body. The absorption half-life is approximately 1.2 hours, the distribution half-life is around 2.6 hours, and the elimination half-life is about 22 hours . The apparent volume of distribution is 45 l/kg, and the oral clearance is 1.36 l kg-1 h-1 . These properties influence the bioavailability of this compound and its overall therapeutic effect .

Result of Action

The inhibition of noradrenaline and serotonin reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced noradrenergic and serotonergic neurotransmission, which is believed to alleviate symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially leading to drug interactions . Additionally, individual patient characteristics, such as age, liver function, and genetic factors, can also influence the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The antidepressant activity of Dothiepin is mediated through the facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by the enhancement of serotoninergic neurotransmission . In vitro studies have shown that this compound and its metabolite northiaden facilitate noradrenergic neurotransmission through the inhibition of the neuronal uptake of noradrenaline .

Cellular Effects

This compound acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects . It influences cell function by increasing the available neurotransmitter levels at the synaptic cleft .

Molecular Mechanism

The mechanism of action of this compound involves binding to the noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner and inhibiting the reuptake activity, thereby increasing the free levels of noradrenaline and 5HT at the synaptic cleft .

Temporal Effects in Laboratory Settings

The effects of this compound can take 4 to 6 weeks to start working . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .

Dosage Effects in Animal Models

In animal models, deuterated forms of this compound showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . Further toxicological study of these compounds is needed to validate their future clinical use .

Metabolic Pathways

This compound undergoes hepatic metabolism involving N-demethylation, S-oxidation, and glucuronidation . The metabolites formed by N-dealkylation of this compound contribute to overall poor pharmacokinetics and efficacy .

Transport and Distribution

This compound is highly bound to plasma proteins (84%), and has a whole-body elimination half-life of 51 hours . It is distributed in breast milk and crosses the placenta and blood–brain barrier .

Properties

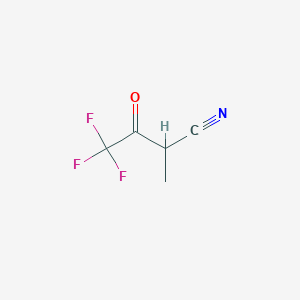

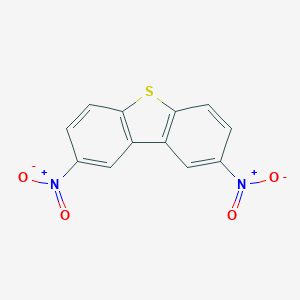

IUPAC Name |

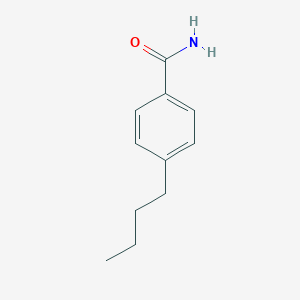

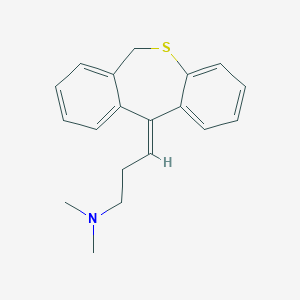

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022961 | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171-172 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 603 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |

| Details | PMID:2670509, Lancaster SG, Gonzalez JP; Drugs 38 (1): 123-47 (1989) | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

113-53-1 | |

| Record name | Dothiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 604 | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)